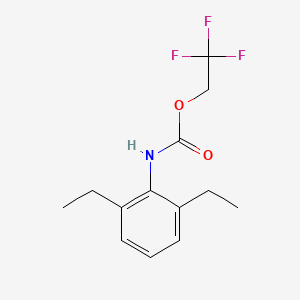
2,2,2-Trifluoroethyl 2,6-diethylphenylcarbamate
Übersicht
Beschreibung
“2,2,2-Trifluoroethyl 2,6-diethylphenylcarbamate” is a chemical compound with the CAS Number: 1087798-17-1 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones has been used to produce (2,2,2-trifluoroethyl)arenes . This reaction involves the use of Togni’s CF3-benziodoxolone reagent, potassium hydroxide, and cesium fluoride .Molecular Structure Analysis
The molecular formula of this compound is C13H16F3NO2 . The InChI Code is 1S/C13H16F3NO2/c1-3-9-6-5-7-10 (4-2)11 (9)17-12 (18)19-8-13 (14,15)16/h5-7H,3-4,8H2,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight is 275.27 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2,2,2-Trifluoroethyl compounds, including derivatives such as 2,2,2-trifluoroethyl 2,6-diethylphenylcarbamate, are of significant interest in the field of synthetic chemistry for their unique reactivity and potential in creating fluorinated organic molecules. These compounds have been explored for various synthetic applications, including the synthesis of onium salts, fluoroethylation of organic molecules, and as intermediates in the preparation of highly functionalized materials.
Onium Salts Synthesis : Onium salts of nitrogen, sulfur, and phosphorus can be synthesized by treating tertiary amines, sulfides, and phosphines with (2,2,2-trifluoroethyl)phenyliodonium triflate. These salts have applications in various organic synthesis processes, demonstrating the utility of trifluoroethylated compounds in creating functionalized salts for further chemical transformations (Umemoto & Gotoh, 1991).
Fluoroethylation of Organoboronic Acids : The trifluoroethyl group's introduction into organic molecules has been a key focus due to its impact on altering the biological activity of molecules. A method for the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters has been developed, highlighting the versatility of trifluoroethyl derivatives in medicinal chemistry and material science applications (Zhao & Hu, 2012).
Chromatographic Applications
Chromatographic techniques leverage the unique properties of fluorinated compounds for separating enantiomers and other isomers, indicating the role of trifluoroethyl derivatives in analytical chemistry.
- Chiral Stationary Phases : Derivatives of cellulose and amylose have been modified with fluorinated phenylcarbamates, including structures similar to 2,2,2-trifluoroethyl derivatives, for use as chiral stationary phases in high-performance liquid chromatography (HPLC). These phases enable the resolution of optical isomers, underscoring the importance of fluorinated compounds in enhancing analytical methods (Okamoto, Aburatani, & Hatada, 1990).
Material Science Applications
Fluorinated polyimides and other materials derived from trifluoroethyl compounds demonstrate advanced properties suitable for high-performance applications.
- Polyimides Synthesis : Novel fluorinated aromatic diamines, including those derived from trifluoroethyl compounds, have been synthesized for the preparation of fluorine-containing polyimides. These materials exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for use in electronics, aerospace, and other advanced technological fields (Yin et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-3-9-6-5-7-10(4-2)11(9)17-12(18)19-8-13(14,15)16/h5-7H,3-4,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGCFMJWJULUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222956 | |
| Record name | 2,2,2-Trifluoroethyl N-(2,6-diethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate | |
CAS RN |
1087798-17-1 | |
| Record name | 2,2,2-Trifluoroethyl N-(2,6-diethylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(2,6-diethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



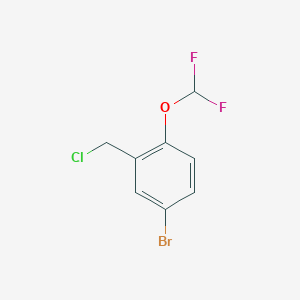
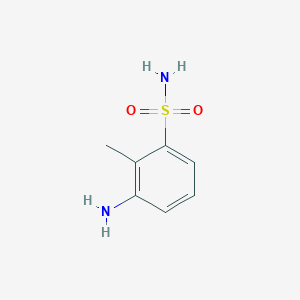
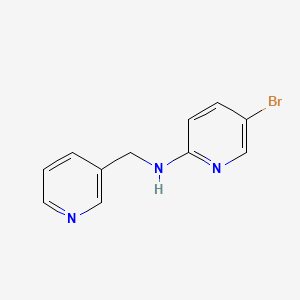
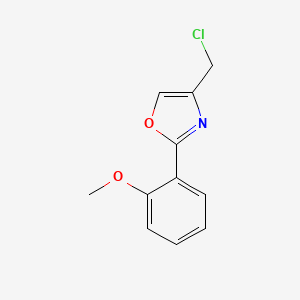
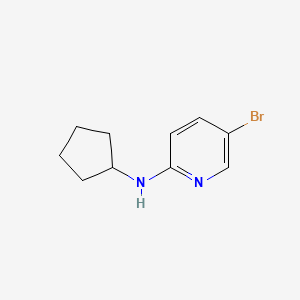
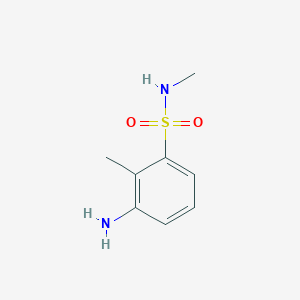
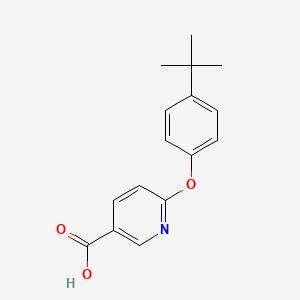
![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
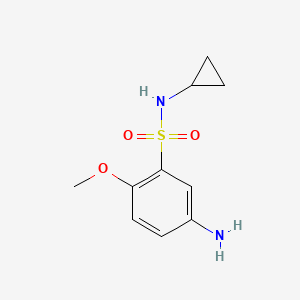
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzoic acid](/img/structure/B1372636.png)
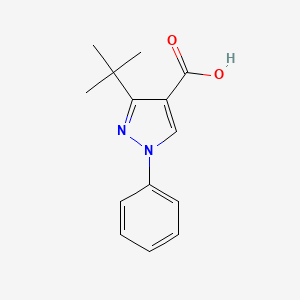
![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)
![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)